molecular formula C14H9F3N2OS2 B2934972 6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 303996-46-5

6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No. B2934972
CAS RN: 303996-46-5
M. Wt: 342.35
InChI Key: XGUNBEGAMXWLEV-UHFFFAOYSA-N
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Description

The compound “6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is a chemical compound with the molecular formula C14H9F3N2OS2 . It has an average mass of 342.359 Da and a monoisotopic mass of 342.010834 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H9F3N2OS2/c15-14(16,17)10-3-1-2-9(6-10)8-22-12-11(7-20)19-4-5-21-13(19)18-12/h1-7H,8H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in physical form . The presence of the trifluoromethyl group in the compound can significantly affect its physical and chemical properties. For example, the trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

This compound has been identified to exhibit significant analgesic and anti-inflammatory activities . It’s part of the thiazole chemical group, which is known for its biological activity. Research suggests that derivatives of thiazole can be synthesized to develop new therapeutic agents that can help manage pain and reduce inflammation.

Medicinal Chemistry

In medicinal chemistry, the compound’s structure is valuable for the synthesis of molecules with potential therapeutic effects. Its trifluoromethyl group, in particular, is a common moiety in pharmaceuticals due to its ability to enhance binding affinity and metabolic stability .

Chemical Synthesis

The compound serves as a building block in chemical synthesis, especially in the formation of heterocyclic compounds. Heterocycles are crucial in the development of drugs and other complex organic compounds. The presence of both imidazo and thiazole rings in this compound makes it a versatile precursor in synthesizing various bioactive molecules .

Biological Research

In biology, the compound’s properties may be utilized in studying protein interactions and enzyme activities. The sulfur-containing moiety can act as a mimic or inhibitor of natural biological processes, providing insights into enzyme mechanisms or protein-ligand interactions .

Pharmacology

Pharmacologically, the compound could be explored for its role in drug discovery and development. Its unique structure allows for the creation of analogs that can interact with a wide range of biological targets, potentially leading to the development of new drugs .

Materials Science

In materials science, the compound’s thermal stability and electronic properties could be of interest. Thiazoles and their derivatives are investigated for their potential use in creating organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and other electronic devices .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the GHS07 pictogram . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2OS2/c15-14(16,17)10-3-1-2-9(6-10)8-22-12-11(7-20)19-4-5-21-13(19)18-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUNBEGAMXWLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(N3C=CSC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

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